JWH 018 N-(3-methylbutyl) isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

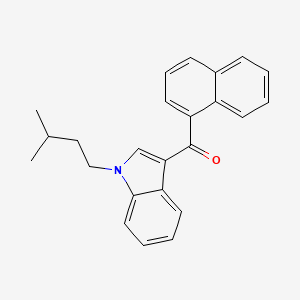

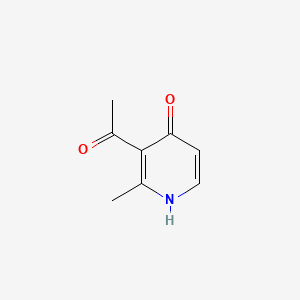

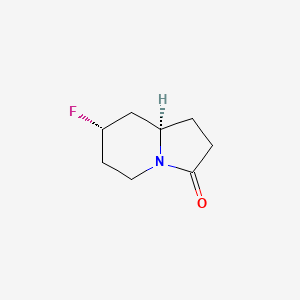

JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018 . It is a mildly selective agonist of the central cannabinoid receptor (K i = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . Currently, there are no reports of its biological activity .

Molecular Structure Analysis

The molecular formula of JWH 018 N-(3-methylbutyl) isomer is C24H23NO . The InChI code is InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of JWH 018 N-(3-methylbutyl) isomer is 341.4 g/mol . It has a complexity of 487 and a topological polar surface area of 22 Ų . The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Wissenschaftliche Forschungsanwendungen

Identification and Discrimination of Isomers : Solid deposition gas chromatography-infrared detection spectroscopy (GC-IRD) has been used to identify and differentiate isomers of JWH 018, among other compounds. This technique is crucial due to the increasing number of new psychoactive substances and the legislative need to identify specific isomers (Lee et al., 2019).

Differentiation of Methylated Indole Ring Regioisomers : A study demonstrated the preparation of five regioisomeric methylated indole ring analogues of JWH-018, providing insights into their mass spectrometric differentiation and chromatographic behaviors. This is important for forensic identification of these compounds (Belal et al., 2018).

GC-MS Studies on Naphthoyl-Substituted Indoles : Research compared the GC-MS properties of JWH-018 and its regioisomeric equivalents, aiding in the forensic differentiation of these compounds. The study provided valuable data for the identification of synthetic cannabinoids in legal and forensic contexts (Thaxton et al., 2015).

Gas Chromatography-Fourier Transform Infrared Spectroscopy : This method demonstrated effectiveness in identifying JWH-018 and distinguishing it from isobars and isomers, emphasizing its application in forensic drug analysis (Salerno et al., 2020).

Purity Analysis : A study on the purity of synthetic cannabinoids, including JWH-018, sold online, revealed comparable purity to validated standards. This suggests that adverse events from synthetic cannabinoid use are more likely due to the active drug rather than impurities or manufacturing residues (Ginsburg et al., 2012).

Pharmacodynamic and Pharmacokinetic Studies : Research has been conducted on the effects of JWH-018 on dopamine transmission and self-administration in animal models, contributing to the understanding of its psychoactive and addictive properties (Luca et al., 2015).

Metabolite Analysis in Urine : Metabolic studies on JWH-018 have focused on identifying its metabolites in urine, which is vital for drug testing and forensic investigations. This includes the development of mass spectrometric methods for differentiating hydroxyindole metabolites (Kusano et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of JWH 018 N-(3-methylbutyl) isomer is the central cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

JWH 018 N-(3-methylbutyl) isomer acts as a mildly selective agonist of the central cannabinoid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptor and mimics the action of endogenous cannabinoids, leading to a response.

Pharmacokinetics

The compound is soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (20 mg/ml) , which may influence its bioavailability and distribution in the body.

Eigenschaften

IUPAC Name |

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNUROBSKAJPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017298 |

Source

|

| Record name | JWH-018 N-3-Methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(3-methylbutyl) isomer | |

CAS RN |

1346604-93-0 |

Source

|

| Record name | JWH-018 N-3-Methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)